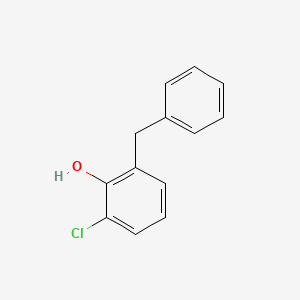

6-Benzyl-2-chlorophenol

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

38932-56-8 |

|---|---|

Molekularformel |

C13H11ClO |

Molekulargewicht |

218.68 g/mol |

IUPAC-Name |

2-benzyl-6-chlorophenol |

InChI |

InChI=1S/C13H11ClO/c14-12-8-4-7-11(13(12)15)9-10-5-2-1-3-6-10/h1-8,15H,9H2 |

InChI-Schlüssel |

WBPAVXSLTANIFJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)Cl)O |

Herkunft des Produkts |

United States |

Advanced Analytical Chemistry for Characterization and Quantification of 6 Benzyl 2 Chlorophenol

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of phenolic compounds like 6-Benzyl-2-chlorophenol. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for its separation and quantification. The choice between these techniques often depends on the sample matrix, the required sensitivity, and the volatility of the analyte.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

HPLC, particularly in its reverse-phase mode, is a highly effective and widely used technique for the analysis of moderately polar compounds such as this compound. sielc.com The development of a successful HPLC method involves the careful optimization of several key parameters to achieve the desired separation, resolution, and peak shape. researchgate.net

Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of this compound, utilizing a non-polar stationary phase and a polar mobile phase. sielc.comsielc.com The primary retention mechanism is based on hydrophobic interactions between the analyte and the stationary phase. phenomenex.com Optimization of an RP-HPLC method involves adjusting parameters such as mobile phase composition, flow rate, and column temperature to achieve optimal retention and separation from potential impurities.

A typical starting point for method development is a gradient elution run, which helps to estimate the optimal conditions for subsequent isocratic or gradient methods. researchgate.net For this compound, a simple isocratic method can provide efficient separation. sielc.comsielc.com

Table 1: Optimized Reverse-Phase HPLC Parameters for this compound Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale / Optimization Goal |

| Column | Newcrom R1 | Specialized reverse-phase column with low silanol (B1196071) activity to improve peak shape. |

| Mobile Phase | Acetonitrile (B52724), Water, Phosphoric Acid | Simple mobile phase for robust separation. |

| Mode | Isocratic Reverse-Phase | Provides consistent and reproducible retention times. |

| Detection | UV-Vis | Suitable for phenolic compounds with chromophores. |

| Particle Size | 3 µm or 5 µm | Smaller particles (3 µm) for faster UPLC applications; 5 µm for standard HPLC. |

The mobile phase composition is a critical factor influencing the retention and selectivity of the separation in RP-HPLC. phenomenex.com It typically consists of an aqueous component (water) and an organic modifier (like acetonitrile or methanol), and often includes an acidic modifier to control the ionization state of the analyte and improve peak shape. phenomenex.commdpi.com

Acetonitrile and Water : In reverse-phase chromatography, increasing the concentration of the organic solvent (acetonitrile) in the mobile phase decreases the retention time of non-polar analytes like this compound. phenomenex.comresearchgate.net The ratio of acetonitrile to water is carefully adjusted to achieve the desired retention factor (k'), typically between 2 and 10 for good resolution and analysis time. aapco.org Acetonitrile is often preferred over methanol (B129727) due to its lower viscosity and better UV transparency. phenomenex.com

Acidic Modifiers : The addition of a small amount of an acid, such as phosphoric acid or formic acid, to the mobile phase is crucial for the analysis of phenolic compounds. sielc.comsielc.com The acidic modifier serves two primary purposes:

Suppressing Ionization : It maintains the phenolic hydroxyl group in its protonated (non-ionized) form. The ionized form (phenoxide) is much more polar and would have very little retention on a reverse-phase column, leading to poor peak shape and potential co-elution with the solvent front. aapco.org

Masking Residual Silanols : It helps to suppress the interaction of the analyte with any negatively charged residual silanol groups on the silica-based stationary phase, which can cause peak tailing. aapco.orgresearchgate.net

For applications requiring mass spectrometry (MS) detection, volatile acids like formic acid are used in place of non-volatile acids like phosphoric acid to ensure compatibility with the MS interface. sielc.comsielc.com

The choice of stationary phase is fundamental to achieving a successful separation. For this compound, a reverse-phase column is the standard choice. sielc.comsielc.com

Stationary Phase Chemistry : Common reverse-phase stationary phases include C18 (octadecyl) and C8 (octyl) bonded silica (B1680970). Phenyl-Hexyl columns can also offer alternative selectivity for aromatic compounds due to potential pi-pi interactions. aapco.orgnih.gov For the analysis of this compound, a specialized reverse-phase column, Newcrom R1, has been shown to be effective. sielc.com This column is characterized by low silanol activity, which is a key feature for analyzing compounds with polar functional groups like phenols. sielc.comresearchgate.net High-purity silica (Type B) is generally used to minimize the presence of acidic silanol groups that can cause peak tailing with polar analytes. sigmaaldrich.com

Column Performance : The performance of the column is determined by its efficiency (plate number), which is influenced by particle size and column dimensions. Columns packed with smaller particles (e.g., 3 µm or sub-2 µm) provide higher efficiency and allow for faster analyses (UPLC applications), though they generate higher backpressure. sielc.comsigmaaldrich.com The selection of column dimensions (length and internal diameter) depends on the specific application, whether it is for analytical quantification or preparative isolation. sigmaaldrich.com

An important feature of a well-developed HPLC method is its scalability from analytical to preparative scale. sielc.comsielc.com Preparative HPLC aims to isolate and purify a specific compound from a mixture rather than just quantifying it. warwick.ac.uk

The HPLC method developed for this compound is scalable and can be used for isolating impurities or purifying larger quantities of the compound. sielc.comsielc.com The process involves:

Method Optimization : The analytical method is optimized for resolution and loadability.

Scale-Up : The method is transferred to a larger dimension preparative column, adjusting the flow rate and injection volume accordingly. lcms.cz

Fraction Collection : The eluent corresponding to the peak of interest is collected. lcms.cz

This approach is invaluable for obtaining high-purity this compound for use as a reference standard or for further structural characterization. The same analytical method can then be used to assess the purity of the collected fractions. nih.govnih.gov

Gas Chromatography (GC) for Volatile Phenolic Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. scielo.org.mx Since chlorophenols, including this compound, possess sufficient volatility, GC is a suitable alternative to HPLC. epa.gov It is often coupled with mass spectrometry (GC-MS) for definitive identification. scielo.org.mxthermofisher.com

The analysis of phenolic compounds by GC can be performed directly or after a derivatization step to improve chromatographic behavior. epa.gov

Direct Analysis : Underivatized phenols can be analyzed directly using a Flame Ionization Detector (FID). epa.gov However, the polar hydroxyl group can interact with active sites in the GC system, potentially leading to peak tailing and reduced sensitivity. A column with high thermal stability and inertness is required for good peak shape. thermofisher.com

Derivatization : To overcome the issues associated with the polar hydroxyl group, phenols are often converted into less polar, more volatile derivatives before GC analysis. epa.govdioxin20xx.org This process typically leads to sharper peaks, better separation, and higher sensitivity. dioxin20xx.org Common derivatization strategies include:

Acetylation : Reacting the phenol (B47542) with acetic anhydride (B1165640) to form a stable ester. s4science.at

Methylation : Using a reagent like diazomethane (B1218177) to form a methyl ether (anisole). epa.gov

Pentafluorobenzylation : Using pentafluorobenzyl bromide (PFBBr) to form a pentafluorobenzyl ether, which is particularly suitable for highly sensitive detection using an Electron Capture Detector (ECD). epa.gov

The choice of column is critical for separating complex mixtures of phenolic isomers. A (5% phenyl)-methylpolysiloxane stationary phase, such as that found in HP-5MS or TraceGOLD TG-Dioxin columns, is commonly used and provides good resolution for these compounds. scielo.org.mxthermofisher.com

Table 2: Typical Gas Chromatography (GC) Conditions for Chlorophenol Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition | Rationale / Application |

| Technique | GC-MS, GC-FID, GC-ECD | MS for identification; FID for general quantification; ECD for high sensitivity of derivatized analytes. epa.govthermofisher.com |

| Column | HP-5MS, Agilent CP-Volamine, TraceGOLD TG-Dioxin | Fused silica capillary columns with phases suitable for separating phenolic compounds. scielo.org.mxthermofisher.comgcms.cz |

| Injector | Split/Splitless | Splitless mode is used for trace analysis to maximize sensitivity. scielo.org.mx |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC. gcms.cz |

| Temperature Program | Ramped oven temperature (e.g., 40°C to 250°C) | Gradient temperature program is used to separate compounds with a range of boiling points. gcms.cz |

| Derivatization | Acetylation, Methylation, Pentafluorobenzylation | Improves peak shape, volatility, and thermal stability; enhances detector response. epa.govs4science.at |

Capillary Column GC Methodologies for Phenols

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of the capillary column is critical for achieving optimal separation and resolution from other components in a sample. Fused-silica open-tubular columns are widely used for the analysis of phenols due to their high resolution, inertness, and efficiency. epa.govmerckmillipore.com

The selection of a capillary column is based on four key parameters: stationary phase, internal diameter (I.D.), film thickness, and column length. merckmillipore.com For phenols and chlorophenols, non-polar to mid-polar stationary phases are common. A popular choice is a (5% phenyl)-methylpolysiloxane phase, which offers good selectivity for a wide range of aromatic compounds. scielo.org.mx Columns such as the HP-5MS or DB-5MS are frequently employed for this type of analysis. scielo.org.mxgoogle.com

The internal diameter of the column affects both efficiency (plates per meter) and sample capacity. A smaller I.D. (e.g., 0.25 mm) provides higher resolution, which is crucial for separating isomeric compounds or analyzing complex mixtures. merckmillipore.com The temperature program, including initial temperature, ramp rate, and final temperature, is optimized to ensure adequate separation of all analytes within a reasonable analysis time. scielo.org.mxgoogle.com For trace-level analysis, ensuring the inertness of the entire GC flow path, including the liner and the column itself, is vital to prevent analyte degradation or adsorption. hpst.cz

Table 1: Examples of Capillary GC Columns for Phenol and Chlorophenol Analysis

| Column Type | Stationary Phase | Dimensions (L x I.D. x Film Thickness) | Application | Reference(s) |

|---|---|---|---|---|

| HP-5MS | (5% Phenyl)-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | GC-MS analysis of phenol & chlorophenol mixtures | scielo.org.mx |

| DB-5MS | (5% Phenyl)-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | GC-MS analysis of various organic compounds | google.com |

| TR-5MS | (5% Phenyl)-methylpolysiloxane | 30 m x 0.25 mm x 0.25 µm | GC-MS analysis of derivatized phenols | researchgate.net |

| Fused-Silica Wide-Bore | Various | e.g., 30 m x 0.53 mm | General phenol analysis | epa.gov |

Derivatization Strategies for Enhanced GC Detection of Phenols

Direct analysis of phenols by GC can sometimes be challenging due to their polarity and active hydroxyl group, which can lead to poor peak shape (tailing) and interaction with the GC system. Derivatization is a chemical modification technique used to convert polar analytes into less polar, more volatile, and more thermally stable derivatives. phenomenex.comnih.gov This process is essential for improving chromatographic behavior and detection sensitivity. nih.gov

Several derivatization strategies are available for phenols:

Silylation: This is one of the most common methods, where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. phenomenex.comresearchgate.net The resulting TMS-ethers are more volatile and produce sharper chromatographic peaks. phenomenex.com

Acylation: Acetylation using acetic anhydride is another effective method. It converts phenols into their corresponding acetate (B1210297) esters, which are less polar and exhibit good chromatographic properties. researchgate.net

Alkylation: This involves converting the phenolic hydroxyl group into an ether. Reagents like diazomethane can be used to form methyl ethers (anisoles), while pentafluorobenzyl bromide (PFBBr) forms pentafluorobenzyl ethers. epa.gov The latter is particularly useful for enhancing sensitivity with an electron capture detector (ECD). epa.gov

A dual derivatization approach, where two different derivatives (e.g., methyl and trimethylsilyl) are sequentially prepared and analyzed by GC-MS, can provide additional mass spectral information to confirm the number of reactive hydroxyl groups and the molecular weight of the parent phenol. nih.gov

Table 2: Common Derivatization Reagents for Phenols in GC Analysis

| Reagent Class | Example Reagent | Abbreviation | Derivative Formed | Key Advantages | Reference(s) |

|---|---|---|---|---|---|

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Increases volatility, improves peak shape | phenomenex.comresearchgate.net |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | t-butyldimethylsilyl (TBDMS) ether | Forms stable derivatives with characteristic mass spectra | researchgate.net | |

| Acylating Agents | Acetic Anhydride | - | Acetate ester | Simple, effective for reducing polarity | researchgate.net |

| Alkylating Agents | Pentafluorobenzyl bromide | PFBBr | Pentafluorobenzyl ether | Enhances sensitivity for ECD detection | epa.gov |

| Diazomethane | - | Methyl ether (Anisole) | Forms simple ether derivatives | epa.gov |

Spectrometric Methods for Structural Elucidation and Quantitative Analysis

Mass Spectrometry (MS) Applications (e.g., GC-MS, HPLC-MS/MS)

Mass spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method, provides both quantitative data and qualitative structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of compounds like this compound. In GC-MS, molecules eluting from the GC column are ionized, typically by electron ionization (EI), which causes predictable fragmentation. The resulting mass spectrum, a pattern of mass-to-charge ratios, serves as a chemical fingerprint that can be used for definitive identification by comparison to spectral libraries. scielo.org.mx For quantitative analysis, GC-MS can be operated in two modes: full-scan, which acquires the entire mass spectrum, or selected ion monitoring (SIM), which monitors only a few characteristic ions of the target analyte. scielo.org.mx SIM mode significantly increases sensitivity and selectivity, making it ideal for trace-level quantification. scielo.org.mx

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) has become an indispensable tool, particularly for analytes that are not readily volatile or require analysis without derivatization. shimadzu.com For this compound, reverse-phase HPLC is a suitable separation method. sielc.comsielc.com The eluent from the HPLC is introduced into an ion source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), which are softer ionization techniques that typically produce a prominent molecular ion. dphen1.comunl.pt This molecular ion is then selected in the first mass analyzer (e.g., a quadrupole) and fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in a second mass analyzer. This process, known as tandem mass spectrometry (MS/MS), allows for highly selective and sensitive detection using multiple reaction monitoring (MRM), where a specific transition from a precursor ion to a product ion is monitored. unl.pt HPLC-MS/MS offers excellent specificity, reducing matrix interferences and often providing very low detection limits. shimadzu.comthermofisher.com

Integration of Hyphenated Techniques for Complex Sample Analysis

The term "hyphenated technique" refers to the powerful combination of a separation method and a spectroscopic detection method, such as GC-MS or LC-MS. chemijournal.comnih.gov This integration leverages the strengths of both techniques: the high separation power of chromatography and the high specificity and sensitivity of mass spectrometry. ijnrd.org For the analysis of this compound in complex samples (e.g., environmental or biological matrices), hyphenated techniques are essential.

Chromatography separates the target analyte from potentially thousands of other compounds present in the sample matrix. nih.gov Mass spectrometry then provides definitive identification and sensitive quantification, even if the chromatographic separation is incomplete. chemijournal.com The use of tandem mass spectrometry (GC-MS/MS or LC-MS/MS) further enhances this capability. chemijournal.com By monitoring a specific precursor-to-product ion transition, the mass spectrometer acts as a highly specific filter, effectively eliminating background noise and interference from co-eluting matrix components. unl.pt This results in improved signal-to-noise ratios and lower limits of detection. thermofisher.com The coupling of these technologies provides the robust and reliable data necessary for both structural elucidation of unknown compounds and the accurate quantification of target analytes in challenging samples. ajrconline.org

Quantitative Analytical Method Validation for this compound Research

For research involving the quantification of this compound, it is imperative that the analytical method be validated to ensure its reliability, accuracy, and reproducibility. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key validation parameters, often following guidelines from bodies like the International Council for Harmonisation (ICH), include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In hyphenated techniques like GC-MS and LC-MS/MS, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte. mdpi.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standards over a defined concentration range and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥ 0.999. mdpi.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is measured (the recovery) is calculated. mdpi.com For trace analysis, recovery values are often expected to be within a range such as 70-120%. thermofisher.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com For many applications, an RSD of less than 10-15% is considered acceptable. google.comthermofisher.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com These values are crucial for trace analysis and can be calculated based on the standard deviation of the response and the slope of the calibration curve. mdpi.com For chlorophenols, methods have been developed with LODs in the low ng/L (ppt) to µg/L (ppb) range. google.comthermofisher.com

Table 3: Key Parameters for Analytical Method Validation

| Parameter | Description | Common Acceptance Criteria | Reference(s) |

|---|---|---|---|

| Specificity | Ability to differentiate and quantify the analyte from other substances. | No significant interference at the analyte's retention time. | mdpi.com |

| Linearity | Proportionality of the measured signal to the analyte concentration. | Correlation coefficient (R²) ≥ 0.99 | mdpi.com |

| Accuracy | Closeness of the measured value to the true value. | Recovery typically within 70-120% for trace analysis. | thermofisher.commdpi.com |

| Precision (RSD) | Agreement among a series of measurements. | RSD typically < 15% (inter-day and intra-day). | google.comthermofisher.commdpi.com |

| LOD | Lowest concentration that can be reliably detected. | Signal-to-Noise ratio of ~3:1. | mdpi.com |

| LOQ | Lowest concentration that can be reliably quantified. | Signal-to-Noise ratio of ~10:1. | mdpi.com |

Mechanistic Investigations into the Biological Activities of 6 Benzyl 2 Chlorophenol

Elucidation of Antimicrobial Activity Mechanisms of Phenolic Compounds

The antimicrobial action of phenolic compounds is a well-documented phenomenon, generally attributed to their ability to interact with and disrupt microbial cells at multiple levels. The primary mechanism of action for many phenols involves the disruption of the cytoplasmic membrane. This disruption can lead to an increase in membrane permeability, the leakage of intracellular constituents, and the dissipation of the proton motive force, which is crucial for cellular energy production.

The specific antimicrobial activity of a phenolic compound is influenced by the nature and position of the substituents on the phenol (B47542) ring. These substituents can modulate the compound's lipophilicity, steric hindrance, and electronic properties, all of which play a role in its interaction with microbial cells.

Role of Molecular Structure and Lipophilicity in Modulating Bioactivity

The biological activity of 6-Benzyl-2-chlorophenol is intrinsically linked to its molecular architecture and resulting lipophilicity. The presence of both a benzyl (B1604629) group and a chlorine atom on the phenol ring significantly influences its physicochemical properties and, consequently, its interaction with biological systems.

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a compound's ability to traverse biological membranes. An optimal level of lipophilicity is generally required for effective antimicrobial activity. If a compound is too hydrophilic, it may not be able to penetrate the lipid-rich cell membranes of microorganisms. Conversely, if it is excessively lipophilic, it may become sequestered within the lipid bilayer and fail to reach its intracellular targets.

Table 1: Physicochemical Properties Influencing Bioactivity

| Property | Influence on Bioactivity | Relevance to this compound |

| Lipophilicity (LogP) | Governs membrane permeability and access to intracellular targets. | The benzyl and chloro substituents increase the LogP value, likely enhancing membrane interaction. |

| pKa | Determines the ionization state at physiological pH, affecting membrane transport and target interaction. | The acidic phenolic hydroxyl group's ionization is influenced by the electron-withdrawing chlorine and the steric bulk of the benzyl group. |

| Molecular Size & Shape | Influences binding to specific target sites, such as enzyme active sites. | The bulky benzyl group may provide steric hindrance or favorable interactions with hydrophobic pockets in target proteins. |

| Electronic Effects | Substituents can alter the electron density of the phenol ring, affecting reactivity and binding. | The chlorine atom is an electron-withdrawing group, which can affect the acidity of the hydroxyl group. |

Cellular and Subcellular Interaction Pathways of Substituted Phenols (Conceptual Framework)

Based on the general mechanisms of phenolic compounds, a conceptual framework for the cellular and subcellular interaction pathways of this compound can be proposed. Upon exposure to a microbial population, the compound's journey to its ultimate targets would likely involve the following stages:

Adsorption to the Cell Surface: The initial interaction would involve the adsorption of this compound molecules onto the surface of the microbial cell. This process is influenced by electrostatic and hydrophobic interactions between the compound and the cell wall components.

Partitioning into the Cell Membrane: Due to its significant lipophilicity, this compound is expected to readily partition into the lipid bilayer of the cytoplasmic membrane. This insertion can disrupt the ordered structure of the membrane phospholipids, leading to an increase in membrane fluidity and permeability. researchgate.net

Membrane Disruption and Leakage: The accumulation of this compound within the membrane can lead to the formation of pores or channels, resulting in the leakage of essential ions and small molecules from the cytoplasm. This would disrupt cellular homeostasis and dissipate the electrochemical gradients necessary for vital cellular processes.

Interaction with Intracellular Components: Should the compound penetrate the cytoplasm, it could interact with various subcellular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to their inhibition. Furthermore, hydrophobic interactions between the benzyl and phenyl rings of the molecule and nonpolar regions of proteins could lead to protein denaturation.

Comparative Studies with Other Benzylphenols or Chlorophenols on Biological Systems (Conceptual)

A study on 2-Chloro-6-methyl-4-benzylphenol (CMB), a compound with a similar substitution pattern, demonstrated good to very good effectiveness against dermatophytes, yeast-like molds, and Gram-positive cocci. frontiersin.org However, its activity against Gram-negative rod-shaped bacilli was reported to be poor. This suggests that the efficacy of such compounds can be spectrum-dependent, likely due to differences in the cell envelope structure between Gram-positive and Gram-negative bacteria.

The antimicrobial activity of phenolic compounds is known to be influenced by the number and position of halogen substituents. Generally, an increase in chlorination tends to increase the cytotoxic effects of phenols. nih.gov Therefore, it can be conceptualized that this compound would exhibit a different antimicrobial profile compared to its non-chlorinated counterpart, 2-benzylphenol, or phenols with a higher degree of chlorination.

Table 2: Conceptual Comparison of Antimicrobial Activity

| Compound | Key Structural Features | Expected Relative Antimicrobial Activity | Rationale |

| This compound | Benzyl and chloro substitution | Moderate to High | The combination of a lipophilic benzyl group and an electron-withdrawing chloro group is expected to enhance membrane disruption and interaction with cellular targets. |

| 2-Benzylphenol | Only benzyl substitution | Moderate | Possesses enhanced lipophilicity due to the benzyl group but lacks the electronic effects of the chlorine atom. |

| 2-Chlorophenol | Only chloro substitution | Low to Moderate | Has some antimicrobial activity but lacks the significant lipophilic contribution of the benzyl group. |

| 2,4-Dichlorophenol (B122985) | Two chloro substituents | Moderate | Increased chlorination generally leads to higher toxicity, but the absence of the bulky benzyl group may alter its interaction with specific targets. |

This conceptual framework, derived from the established principles of medicinal chemistry and toxicology, provides a basis for understanding the potential biological activities of this compound. Further empirical research is necessary to validate these hypotheses and to fully elucidate the specific mechanisms of action of this compound.

Environmental Fate and Transformation Studies of 6 Benzyl 2 Chlorophenol

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 6-Benzyl-2-chlorophenol, the key abiotic pathways considered are photochemical transformation, hydrolysis, and oxidation.

Direct photochemical transformation of chlorophenols in aqueous environments is initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine (C-Cl) bond. researchgate.net This primary photochemical event can lead to the formation of a variety of intermediates. The position of the chlorine atom on the phenol (B47542) ring significantly influences the subsequent reaction pathways. researchgate.net

For monochlorophenols, photohydrolysis, where the chlorine atom is replaced by a hydroxyl group, is a possible transformation route. researchgate.net In the case of 2-chlorophenol, irradiation can lead to the formation of pyrocatechol. researchgate.net Another potential pathway involves the generation of free radicals, which can then participate in further reactions, including polymerization or the formation of other degradation products. researchgate.net Advanced oxidation processes, such as the use of UV radiation in combination with hydrogen peroxide (UV/H₂O₂), can significantly enhance the degradation of chlorophenols by generating highly reactive hydroxyl radicals. nih.gov These radicals can attack the aromatic ring, leading to its cleavage and eventual mineralization to carbon dioxide and water. nih.gov

The hydrolytic and oxidative stability of chlorophenols in environmental systems is generally high under typical ambient conditions. Hydrolysis of the C-Cl bond in chlorophenols is not considered a significant degradation pathway in natural waters. gov.bc.ca Similarly, direct oxidation by molecular oxygen is a slow process for these compounds. gov.bc.ca

Biotic Transformation and Biodegradation Processes

Biotic transformation, mediated by microorganisms, is a primary mechanism for the degradation of many organic pollutants in the environment, including chlorophenols.

The microbial degradation of chlorophenols has been extensively studied, and several bacterial and fungal strains have been identified that can utilize these compounds as a source of carbon and energy. arizona.eduproquest.com A critical initial step in the aerobic biodegradation of many chlorophenols is the enzymatic hydroxylation of the aromatic ring, which is catalyzed by monooxygenases. arizona.eduproquest.com This step typically results in the formation of chlorocatechols. arizona.edunih.gov

Following the formation of chlorocatechols, the aromatic ring is cleaved by dioxygenase enzymes. nih.gov Two main pathways for ring cleavage are recognized: the ortho-cleavage pathway and the meta-cleavage pathway. proquest.comnih.gov These pathways lead to the formation of aliphatic intermediates that can then enter central metabolic pathways and be completely mineralized to carbon dioxide and water. arizona.edu The specific pathway utilized depends on the microbial species and the structure of the chlorophenol. proquest.com

In a study on the biodegradation of o-benzyl-p-chlorophenol (a synonym for this compound), it was found to be readily biodegradable in various biological systems. nih.gov In unacclimated river water, a concentration of 0.1 mg/L was degraded within 6 days. nih.gov In sewage, concentrations of 0.5 and 1.0 mg/L were degraded within a single day. nih.gov Furthermore, acclimated activated sludge was capable of degrading 1.0 mg/L of the compound by 80% in 8 hours and completely within 24 hours. nih.gov

Wastewater treatment plants (WWTPs) play a crucial role in mitigating the release of organic contaminants into the environment. The activated sludge process, a common biological treatment method, has been shown to be effective in degrading o-benzyl-p-chlorophenol. nih.gov

In a study using a semicontinuous activated sludge unit acclimated to 20 mg/L of o-benzyl-p-chlorophenol, 60% of the theoretical carbon dioxide was evolved, indicating significant mineralization of the compound. nih.gov This demonstrates that under the appropriate conditions, WWTPs can effectively remove this compound from wastewater streams, preventing its discharge into receiving water bodies.

The following interactive table summarizes the biodegradation of o-benzyl-p-chlorophenol in different biological systems as reported by Swisher and Gledhill (1973). nih.gov

| Environmental Matrix | Initial Concentration (mg/L) | Time for Complete Degradation |

| Unacclimated River Water | 0.1 | 6 days |

| Sewage | 0.5 | 1 day |

| Sewage | 1.0 | 1 day |

| Acclimated Activated Sludge | 1.0 | 24 hours |

The identification of environmental metabolites is essential for a complete understanding of the fate and potential ecotoxicity of a parent compound. The transformation of chlorophenols can sometimes lead to the formation of intermediate compounds that may also have toxicological properties. nih.gov

For chlorophenols in general, microbial degradation pathways can lead to the formation of various intermediates, including chlorocatechols and their ring-fission products. proquest.comnih.gov Photochemical degradation can also produce a range of products, such as other hydroxylated and polymeric compounds. researchgate.net

Sorption and Environmental Partitioning Behavior in Various Media

The environmental distribution of this compound, a substituted phenolic compound, is largely governed by its physicochemical properties, which dictate its partitioning behavior in various environmental compartments such as soil, sediment, and water. Due to a lack of available experimental data for this compound, its environmental partitioning is best understood through predictive models based on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models, such as those integrated into the US Environmental Protection Agency's (EPA) EPI Suite™, provide reliable estimates for key environmental fate parameters. chemsafetypro.comchemistryforsustainability.org

The behavior of this compound in the environment is primarily influenced by its tendency to sorb to organic matter in soil and sediment. This process, known as sorption, reduces the concentration of the chemical in the water phase, thereby affecting its mobility, bioavailability, and susceptibility to degradation. The extent of sorption is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).

Key parameters influencing the environmental partitioning of this compound are its octanol-water partition coefficient (Kow) and its soil organic carbon-water partition coefficient (Koc). The Kow is a measure of a chemical's lipophilicity, or its preference for an oily or fatty environment over an aqueous one. A high Log Kow value suggests a greater tendency to associate with organic matter and bioconcentrate in organisms. The Koc value indicates the chemical's tendency to adsorb to the organic carbon fraction of soil and sediment.

For this compound, predictive models estimate a high Log Kow value, suggesting a strong affinity for organic phases. This is a critical factor in its environmental distribution, indicating a low potential for leaching through the soil profile and a high likelihood of accumulation in sediments if released into aquatic environments. The predicted Koc value further supports this, indicating that the compound will be strongly bound to the organic fraction of soils and sediments.

The following tables present the estimated physicochemical properties that govern the sorption and environmental partitioning of this compound, based on predictive modeling. It is important to note that these are estimated values and should be used as a screening-level assessment in the absence of experimental data.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Log Octanol-Water Partition Coefficient (XlogP) | 4.4 | PubChemLite uni.lu |

This interactive table provides the predicted lipophilicity of this compound.

Table 2: Predicted Environmental Partitioning of this compound

| Parameter | Predicted Value | Interpretation |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | Value not available from searches | A high Koc value would indicate strong sorption to soil and sediment, leading to low mobility. |

This interactive table will be updated with the predicted soil sorption coefficient when data becomes available.

The high estimated Log Kow value for this compound indicates a strong tendency to partition from water into organic media. uni.lu This suggests that in an aquatic environment, the compound would preferentially adsorb to suspended organic particles and settle into the sediment. In terrestrial environments, it would be expected to bind strongly to the organic matter in soil, limiting its downward movement towards groundwater.

The sorption of chlorophenols in soil is a complex process influenced by factors such as the organic matter content of the soil, pH, and the specific structure of the chlorophenol molecule. Generally, for non-ionizable organic compounds, sorption increases with increasing organic carbon content of the soil. As a weakly acidic compound, the sorption of this compound may also be influenced by soil pH, which would affect its degree of ionization. The neutral form of the molecule is typically more hydrophobic and sorbs more strongly to soil organic matter.

Advanced Applications and Future Research Frontiers for 6 Benzyl 2 Chlorophenol

Utilization as a Chemical Intermediate in Advanced Organic Synthesis

Substituted phenols are fundamental building blocks in organic synthesis, valued for their role in creating a wide array of fine chemicals, pharmaceuticals, and functional materials. acs.org The structure of 6-Benzyl-2-chlorophenol offers multiple reactive sites, making it a potentially valuable intermediate for constructing more complex molecular architectures. The hydroxyl (-OH) group, the chlorine (-Cl) atom, and the aromatic rings are all amenable to further chemical modification.

The synthesis of highly substituted phenols often presents a significant challenge, requiring methods that offer precise control over the placement of different functional groups. oregonstate.edu Methodologies such as the Diels-Alder reaction cascade can be employed to create complex phenols with complete regiochemical control. oregonstate.edu Furthermore, palladium-catalyzed processes are instrumental in the modular synthesis of ortho-substituted phenols, generating water and hydrogen gas as the only byproducts. acs.org The presence of the chlorine atom on the ring in this compound opens avenues for cross-coupling reactions, a powerful tool for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net These reactions are critical in synthesizing biologically active substances and new materials. researchgate.net For instance, palladium-based catalysts have been successfully used for the amidation of chloroanisoles, demonstrating the feasibility of substituting chlorine atoms on a phenolic ring structure. scispace.com Such synthetic strategies underscore the potential of this compound as a versatile precursor for diverse and complex target molecules.

Exploration in Agrochemical and Specialty Chemical Development

Chlorinated phenols have long been recognized for their utility as intermediates in the production of antiseptics, herbicides, pesticides, and dyes. mdpi.com The biological activity of these compounds makes them valuable in various industrial and agricultural applications. For example, compounds like 2,4-dichlorophenoxyacetic acid function as herbicides, while 4-chloro-3,5-dimethylphenol (B1207549) is used as a disinfectant in household and hospital settings. mdpi.com

An isomer of this compound, ortho-benzyl-para-chlorophenol (chlorophene), is registered as a disinfectant and antimicrobial agent used to control bacteria, fungi, algae, and viruses. epa.gov Its applications include disinfecting farm premises, food processing plants, and water cooling systems. epa.gov Given the structural similarities, this compound is a strong candidate for investigation into similar biocidal activities. Its potential use as a specialty chemical in formulations for disinfectants, sanitizers, or material preservatives represents a significant area for future research and development. The fungicidal properties of related compounds like 2,4,5-trichlorophenol (B144370) further suggest that this compound could be explored for applications in wood and leather preservation. mdpi.com

Novel Synthetic Catalysis and Green Chemistry Approaches for Substituted Phenols

The synthesis of substituted phenols is a central focus of modern organic chemistry, with a growing emphasis on developing efficient, selective, and environmentally benign methods. nih.gov Traditional approaches often suffer from limitations such as harsh reaction conditions, the use of toxic reagents, and the need for complex ligands. nih.gov In contrast, novel catalytic strategies are being developed to overcome these drawbacks.

Green chemistry principles are increasingly being applied to the synthesis of phenolic compounds. wjpmr.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. jddhs.com One innovative method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide, which allows for the rapid and scalable synthesis of a wide range of substituted phenols in an environmentally friendly solvent like ethanol. nih.govresearchgate.net This process is highly efficient, often proceeding to completion in just one minute at room temperature. nih.gov Other advanced techniques include microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes, and the use of recyclable catalysts to minimize waste. jddhs.commdpi.com

Below is a table summarizing some novel and green synthetic approaches applicable to substituted phenols:

| Synthetic Approach | Key Features | Advantages |

| Ipso-Hydroxylation of Arylboronic Acids | Uses H₂O₂ as a green oxidant in ethanol. nih.gov | Mild conditions, rapid (approx. 1 minute), scalable, and avoids chromatographic purification. nih.govresearchgate.net |

| Pd-Catalyzed Dehydrogenation-Coupling-Aromatization | Modular synthesis from cyclohexanols and primary alcohols. acs.org | Broad substrate scope, produces only water and hydrogen gas as byproducts. acs.org |

| Microwave-Assisted Synthesis | Uses microwave irradiation as an alternative energy source. mdpi.com | Significant reduction in reaction time, energy-efficient. jddhs.commdpi.com |

| Biocatalysis | Employs engineered enzymes, such as alcohol dehydrogenases (ADHs). acs.org | High selectivity (including atroposelective synthesis), environmentally friendly. jddhs.comacs.org |

| Continuous Flow Processing | Reactions are run in a continuously flowing stream rather than a batch. jddhs.com | Enhanced efficiency, safety, and potential for automation. mdpi.com |

These modern synthetic paradigms offer powerful tools for producing this compound and its derivatives in a more sustainable and efficient manner.

Computational Chemistry and Molecular Modeling for Predictive Research

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing deep insights into molecular properties and predicting chemical behavior. For a compound like this compound, these methods can be used to forecast its reactivity, biological activity, and environmental fate, thereby guiding experimental research and accelerating the design of new, functional derivatives.

One powerful computational technique is the three-dimensional quantitative structure-activity relationship (3D-QSAR). This method is used to build models that correlate the 3D structure of molecules with their biological or chemical properties. For instance, a 3D-QSAR model has been developed for chlorophenols to predict their bioaccumulation and degradation properties simultaneously. nih.gov Such a model could be applied to this compound to assess its environmental impact and to design new derivatives with improved biodegradability. nih.gov Molecular dynamics simulations can further be used to study how these molecules interact with biological targets, such as the enzymes responsible for their degradation. nih.gov

Computational methods are also crucial in synthesis and catalysis. Density Functional Theory (DFT) calculations, for example, can be used to investigate reaction mechanisms and predict the stereoselectivity of catalytic processes, such as the biocatalytic synthesis of axially chiral phenols. acs.org

The table below outlines key computational approaches and their applications in the study of phenolic compounds:

| Computational Method | Application Area | Predicted Properties / Insights |

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Environmental Science, Toxicology | Bioaccumulation, degradation, toxicity, and other biological activities. nih.gov |

| Density Functional Theory (DFT) | Reaction Mechanism, Catalysis | Reaction energy barriers, transition state geometries, stereoselectivity. acs.org |

| Molecular Dynamics (MD) Simulation | Biochemistry, Materials Science | Ligand-protein interactions, conformational changes, degradation pathways. nih.gov |

| Hartree-Fock (HF) and Møller-Plesset (MP) methods | Molecular Structure, Spectroscopy | Optimized molecular geometries, vibrational frequencies for comparison with experimental data. scirp.org |

By leveraging these predictive models, researchers can screen virtual libraries of this compound derivatives to identify candidates with desired properties before committing to their synthesis, saving significant time and resources.

Interdisciplinary Research Paradigms and Emerging Technologies in Phenolic Compound Science

The study of phenolic compounds is increasingly characterized by interdisciplinary approaches that merge chemistry, biology, materials science, and data science. nih.gov This convergence is driven by the diverse functionalities of phenols and the development of powerful new technologies for their analysis, extraction, and application. mdpi.com

Recent advancements in analytical technologies have transformed the ability to characterize phenolic compounds. usamvcluj.ro Cutting-edge -omics approaches, integrating mass spectrometry and metabolomics with artificial intelligence, allow for the high-throughput analysis of complex biological samples. usamvcluj.ro These tools are essential for understanding the biological roles and mechanisms of action of phenolic compounds.

In the realm of applied science, emerging "green" extraction technologies are replacing traditional solvent-based methods. nih.gov Techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) offer higher efficiency, shorter extraction times, and reduced environmental impact. nih.govresearchgate.net These methods are crucial for isolating valuable phenolic compounds from natural sources for use in the food, cosmetic, and pharmaceutical industries. nih.gov

The functional applications of phenolic compounds are also expanding into new interdisciplinary fields. For instance, plant extracts rich in phenolic compounds are being investigated as eco-friendly corrosion inhibitors, a field that combines natural product chemistry with materials science and engineering. mdpi.com This research highlights how the inherent properties of phenolic molecules—specifically their ability to adsorb onto metal surfaces—can be harnessed for novel technological applications. mdpi.com The future of research on this compound and related compounds will likely involve such interdisciplinary paradigms, exploring its potential in areas ranging from advanced materials to biomedical applications, all supported by emerging analytical and computational technologies. usamvcluj.ro

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Benzyl-2-chlorophenol, and what factors influence reaction efficiency?

- Methodological Answer : The Friedel-Crafts alkylation is a common approach for synthesizing benzyl-substituted chlorophenols. For example, 2-Benzyl-4-chlorophenol (structurally analogous) is synthesized via alkylation of 4-chlorophenol with benzyl chloride using Lewis acid catalysts like AlCl₃ . Key factors include:

- Catalyst selection : Anhydrous AlCl₃ enhances electrophilic substitution but requires strict moisture control.

- Reaction temperature : Optimal yields are achieved at 80–100°C, balancing reactivity and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to byproducts like unreacted benzyl chloride.

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer :

- Chromatography : High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) resolves impurities from synthetic byproducts.

- Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic proton splitting patterns and benzyl group integration) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 233.05 for C₁₃H₁₁ClO) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to minimize inhalation exposure; chlorophenols exhibit acute toxicity (LD₅₀ = 500 mg/kg in rodents) .

- Storage : Store in amber glass bottles at 4°C under inert gas (N₂/Ar) to prevent oxidative degradation .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map electron density distributions. For example:

- Electrophilic sites : The hydroxyl group’s ortho/para positions show higher electron density, favoring reactions like nitration or sulfonation.

- Steric effects : The benzyl group at position 6 may hinder electrophilic attack at adjacent positions, requiring solvent optimization (e.g., DMF vs. THF) .

Q. What experimental strategies resolve contradictions in toxicity data for chlorophenol derivatives?

- Methodological Answer : Contradictions often arise from assay variability. Mitigation includes:

- Standardized models : Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure reproducibility .

- Cross-validation : Compare in vitro (e.g., HepG2 cell viability assays) and in vivo (rodent LD₅₀) data to identify species-specific sensitivities .

- Metabolite profiling : LC-MS/MS can detect reactive metabolites (e.g., quinones) that contribute to oxidative stress .

Q. How does the electro-Fenton process degrade this compound, and what intermediates form?

- Methodological Answer : Electro-Fenton degradation involves •OH radicals generated from Fe²⁺/H₂O₂. Key steps:

- Initial cleavage : The benzyl group undergoes hydroxylation, forming 2-chloro-6-(hydroxymethyl)phenol.

- Ring opening : Further oxidation yields chlorinated aliphatic acids (e.g., chloroacetic acid), detected via GC-MS .

- Optimization : Adjust pH (2.5–3.0) and current density (10–20 mA/cm²) to minimize Fe³⁺ sludge formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.